An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyrimidine Building Block
Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a fundamental component of nucleobases and, as such, is a privileged scaffold in the design of therapeutic agents. The strategic placement of chloro and fluoro substituents on the pyrimidine ring, combined with an ethyl carboxylate group, offers medicinal chemists a versatile molecular building block. These functional groups provide multiple reaction sites for molecular elaboration and can significantly influence the compound's physicochemical properties and biological activity. Halogenated pyrimidines are known to be key intermediates in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and antifungal agents.[1][2] This guide provides a comprehensive overview of the known physical properties of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, alongside detailed experimental protocols for their determination, to support its application in research and development.
Core Physicochemical Properties
The physical characteristics of a compound are critical in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1246632-85-8 | [3] |
| Molecular Formula | C₇H₆ClFN₂O₂ | [3] |
| Molecular Weight | 204.59 g/mol | [3] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 330.0 ± 27.0 °C (Predicted) | LookChem |
| Density | 1.397 ± 0.06 g/cm³ (Predicted) | LookChem |
| Solubility | Data not available | |
| Melting Point | Data not available |
Note: The boiling point and density are predicted values and should be confirmed experimentally.
Structural and Spectroscopic Data
A definitive understanding of a molecule's structure is paramount for its application in synthesis and biological studies. While publicly accessible spectral data for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[3]
Chemical Structure and Functional Groups
The structure of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an ethyl carboxylate group at the 4-position.
Caption: Chemical structure of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.
Experimental Protocol: Determination of Boiling Point for High-Boiling Liquids
The accurate determination of the boiling point is a fundamental procedure for characterizing a liquid compound. Given the predicted high boiling point of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, a method suitable for high-boiling liquids, such as the Thiele tube method, is recommended.[4][5] This method is advantageous as it requires a small amount of the sample.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] In the Thiele tube method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is observed. This temperature corresponds to the boiling point.
Materials and Apparatus
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Thiele tube
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High-temperature thermometer (e.g., -10 to 400 °C)
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Capillary tubes (sealed at one end)
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Small test tube
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Heat-resistant rubber band or wire for attaching the test tube to the thermometer
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Heating mantle or Bunsen burner
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High-boiling point heating fluid (e.g., silicone oil)
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Safety goggles, lab coat, and appropriate gloves
Step-by-Step Methodology
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Preparation of the Sample Assembly:
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Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.
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Place a capillary tube, with the sealed end facing up, into the test tube containing the sample.
-
Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb. Ensure the rubber band is positioned well above the level of the heating fluid to prevent it from melting.
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-
Setting up the Thiele Tube:
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Fill the Thiele tube with the heating fluid to a level that will immerse the thermometer bulb and the sample but is below the side arm.
-
Clamp the Thiele tube securely to a retort stand.
-
Carefully insert the thermometer with the attached sample tube into the Thiele tube, ensuring the thermometer bulb is positioned in the center of the main body of the tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a heating mantle or a micro-burner. The design of the Thiele tube allows for convection currents to ensure uniform heating of the fluid.[5]
-
As the temperature rises, a stream of air bubbles will be observed escaping from the open end of the capillary tube.
-
Continue to heat gently until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.
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-
Determining the Boiling Point:
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Once a steady stream of bubbles is observed, remove the heat source.
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Allow the apparatus to cool slowly. The rate of bubbling will decrease.
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The boiling point is the temperature at which the bubbling stops, and the liquid is just beginning to be drawn back into the capillary tube.[5] Record this temperature.
-
For accuracy, it is advisable to repeat the determination. Allow the apparatus to cool significantly before reheating.
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Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Applications in Drug Discovery and Development
While specific applications of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in compounds with significant biological activity. Pyrimidine derivatives are known to act as kinase inhibitors, which are a major class of anticancer drugs.[1][2] The chloro and fluoro substituents can modulate the electronic properties of the pyrimidine ring and provide opportunities for further chemical modifications, such as nucleophilic aromatic substitution reactions, to build more complex molecules. This makes Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions should be taken when handling Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate.
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Hazard Statements: Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a strategically important building block for medicinal chemistry and drug discovery. Its physical properties, particularly its high boiling point, necessitate specific handling and characterization techniques. This guide provides a consolidated resource of its known physicochemical data and a detailed protocol for the experimental determination of its boiling point. A thorough understanding of these properties is essential for its effective use in the synthesis of novel therapeutic agents. Further research to experimentally verify the predicted properties and to explore its reactivity and applications will undoubtedly contribute to the advancement of pharmaceutical sciences.
References
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Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. Available at: [Link]
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Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]
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BOILING POINT DETERMINATION. University of Calgary. Available at: [Link]
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Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Available at: [Link]
-
Cas 1246632-85-8,2-chloro-5-fluoropyrimidine-4-carboxylic acid ethyl ester. LookChem. Available at: [Link]
Sources
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- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1246632-85-8|Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate|BLD Pharm [bldpharm.com]
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